molecular formula C14H28O4 B3026069 Undecanoic acid, 2,3-dihydroxypropyl ester CAS No. 64633-19-8

Undecanoic acid, 2,3-dihydroxypropyl ester

Cat. No.: B3026069
CAS No.: 64633-19-8
M. Wt: 260.37 g/mol
InChI Key: INEPAWKRVXYLTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecanoyl-rac-glycerol can be synthesized through the esterification of undecanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Undecanoic Acid+Glycerol1-Undecanoyl-rac-glycerol+Water\text{Undecanoic Acid} + \text{Glycerol} \rightarrow \text{1-Undecanoyl-rac-glycerol} + \text{Water} Undecanoic Acid+Glycerol→1-Undecanoyl-rac-glycerol+Water

Industrial Production Methods: In industrial settings, the production of 1-Undecanoyl-rac-glycerol may involve continuous esterification processes using fixed-bed reactors. The use of immobilized enzymes as catalysts can also be employed to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Undecanoyl-rac-glycerol undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to undecanoic acid and glycerol.

    Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

1-Undecanoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 1-Undecanoyl-rac-glycerol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound integrates into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against both gram-positive and gram-negative bacteria, as well as fungi .

Comparison with Similar Compounds

  • 1-Decanoyl-rac-glycerol
  • 1-Oleoyl-rac-glycerol
  • 1-Heptadecanoyl-rac-glycerol
  • 1-Stearoyl-rac-glycerol

Comparison: 1-Undecanoyl-rac-glycerol is unique due to its specific chain length and the position of the ester group. Compared to shorter-chain monoacylglycerols like 1-Decanoyl-rac-glycerol, it exhibits enhanced antimicrobial properties. Longer-chain analogs such as 1-Oleoyl-rac-glycerol and 1-Stearoyl-rac-glycerol may have different physical properties and biological activities. The specific chain length and structure of 1-Undecanoyl-rac-glycerol contribute to its unique interaction with microbial cell membranes, making it a valuable compound in antimicrobial research .

Properties

IUPAC Name

2,3-dihydroxypropyl undecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPAWKRVXYLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439326
Record name Undecanoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64633-19-8
Record name Undecanoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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